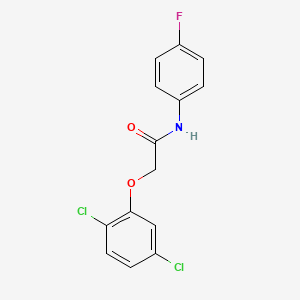

2-(2,5-dichlorophenoxy)-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of similar acetamide derivatives often involves the reaction of chlorophenols with dichloroacetamide precursors in the presence of organic solvents and catalysts. The conditions, such as reaction temperature and time, significantly influence the yield and purity of the product. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was optimized under specific conditions to achieve a 75% yield, suggesting a similar approach could be applied to synthesize the compound (Tao Jian-wei, 2009).

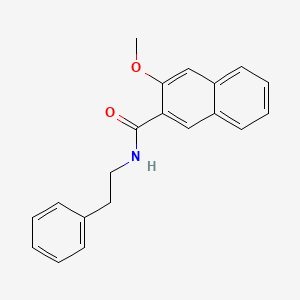

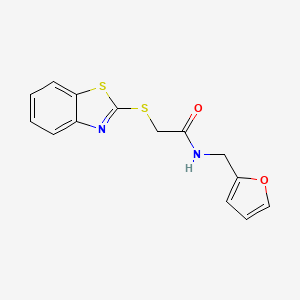

Molecular Structure Analysis

X-ray diffraction and spectroscopic techniques like NMR and IR are pivotal in determining the molecular structure of acetamide derivatives. These methods provide insight into the crystalline structure, molecular conformation, and intermolecular interactions, which are crucial for understanding the chemical behavior of the compound. Studies on similar compounds have shown diverse crystalline structures and intermolecular hydrogen bonding, indicative of the complex structural possibilities for acetamide derivatives (E. Olszewska, S. Pikus, & B. Tarasiuk, 2008).

Applications De Recherche Scientifique

Potential Pesticide Applications

2-(2,5-dichlorophenoxy)-N-(4-fluorophenyl)acetamide has been characterized as part of a study on new derivatives of N-aryl-2,4-dichlorophenoxyacetamide. These compounds, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide among others, have been identified as potential pesticides. The study provided X-ray powder diffraction characterizations, detailing experimental peaks positions, relative peak intensities, values of d and Miller indices, and unit cell parameters, highlighting their potential utility in agricultural sciences as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).

Anticancer Activity and Molecular Docking Analysis

Although not directly related to 2-(2,5-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, related compounds synthesized from similar chemical structures have demonstrated potential in anticancer activity. One such study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor. This indicates a broader research interest in the structural class for therapeutic applications, suggesting potential areas of investigation for similar compounds (Sharma et al., 2018).

Environmental Impact and Herbicide Toxicity Analysis

Research on related chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has significantly advanced, with studies focusing on their environmental impact, toxicology, and mutagenicity. A scientometric review analyzing global trends in research on 2,4-D toxicity reveals a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target aquatic species. This contextually informs the environmental and safety considerations in researching and potentially applying compounds like 2-(2,5-dichlorophenoxy)-N-(4-fluorophenyl)acetamide (Zuanazzi, Ghisi, & Oliveira, 2020).

Propriétés

IUPAC Name |

2-(2,5-dichlorophenoxy)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2FNO2/c15-9-1-6-12(16)13(7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSDLUQULDZNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=C(C=CC(=C2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dichlorophenoxy)-N-(4-fluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)

![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)

![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)

![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)

![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)